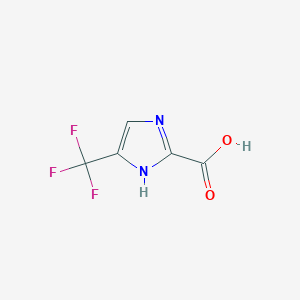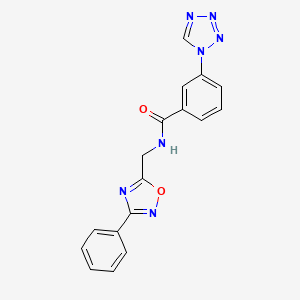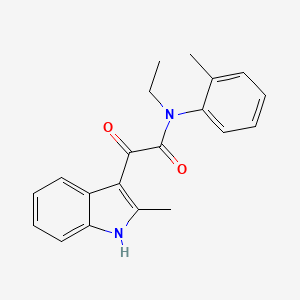
5-(トリフルオロメチル)-1H-イミダゾール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups are commonly used in medicinal chemistry due to their ability to modify the chemical and pharmacokinetic properties of drug molecules . They are often incorporated into various pharmaceuticals and agrochemicals .
Synthesis Analysis
Trifluoromethyl-containing compounds can be synthesized through various methods. One approach involves the use of trifluoromethylation of carbon-centered radical intermediates . Another method involves the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has a molecular formula of C8H5BF6O2 .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For instance, they can undergo radical trifluoromethylation, which is an important process in pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
Trifluoromethyl groups can significantly alter the physical and chemical properties of compounds. For instance, the presence of an electron-withdrawing substituent like a trifluoromethyl group can result in a considerable rise in acidity compared to its analogues .科学的研究の応用
酸性度と構造的特徴
抗真菌の可能性
抗菌特性
フッ素化中間体
臨床応用
要約すると、5-(トリフルオロメチル)-1H-イミダゾール-2-カルボン酸は、抗真菌剤および抗菌剤として有望であり、その独特の構造的特徴は、科学的調査のための興味深い対象となっています。 研究者は、さまざまな分野におけるその可能性を探求し続けています . 詳細が必要な場合やその他の問い合わせがある場合は、お気軽にお問い合わせください!😊
作用機序
The mechanism of action of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is not fully understood. However, it is believed that its unique chemical structure allows it to interact with a variety of biological targets, including enzymes, receptors, and other proteins. In particular, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs, and with G-protein coupled receptors, which are involved in the signaling of a variety of hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid are not well understood. However, it has been shown to have a variety of effects on enzymes, receptors, and other proteins. In particular, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs in the body. It has also been shown to interact with G-protein coupled receptors, which can lead to changes in hormone and neurotransmitter signaling.
実験室実験の利点と制限
The advantages of using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments include its availability, its low cost, and its ability to be used as a starting material for a variety of chemical transformations. Its unique chemical structure also makes it an ideal starting material for the synthesis of a variety of compounds. However, there are some limitations to using 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid in laboratory experiments. In particular, it is important to note that 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is a fluorinated compound, and as such, it can be toxic if inhaled or ingested. In addition, its reactivity can make it difficult to handle in the laboratory.
将来の方向性
Given the wide range of potential applications of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid, there are a number of potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use as a starting material for the synthesis of a variety of compounds. In addition, further research into its mechanism of action could lead to the development of new drugs and therapies. Finally, further research into its toxicity and reactivity could lead to improved safety protocols for its use in the laboratory.
合成法
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of trifluoromethanesulfonyl chloride with 1,3-diaminopropane in methanol, the reaction of trifluoromethanesulfonyl chloride with imidazole in methanol, and the reaction of trifluoromethanesulfonyl chloride with 1-methoxy-2-methylpropane in methanol. For each of these methods, the trifluoromethanesulfonyl chloride is reacted with the appropriate reagent in the presence of a base, such as sodium hydroxide or potassium carbonate, at temperatures of between 0 and 60 °C.
Safety and Hazards
特性
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZUPOZUVYNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2455413.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide](/img/structure/B2455414.png)


![N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2455418.png)


![Methyl 3-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2455422.png)
![2-[(4,4-Difluorocyclohexyl)oxy]pyridine](/img/structure/B2455424.png)



